Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 14186-51-7 . It has a molecular weight of 153.18 and its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrole derivatives can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2/c1-6-7 (8 (10)11-3)4-5-9 (6)2/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 66-67 . It is stored at room temperature .Scientific Research Applications
Antimicrobial Activity
A series of novel derivatives synthesized from Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate exhibited significant antimicrobial properties. The antimicrobial activity was enhanced by the introduction of a methoxy group into the structure, indicating the potential of these compounds as a template for developing new antimicrobial agents (Hublikar et al., 2019).
Chemical Synthesis and Reactivity
Research has demonstrated the ability to create new and interesting compounds through reactions involving this compound. For example, the reaction with 1,2-diaza-1,3-butadienes under certain conditions led to the formation of 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles, showcasing the compound's versatility in chemical synthesis (Attanasi et al., 2004).
Supramolecular Chemistry
Studies have shown that derivatives of this compound can form hexagonal and grid supramolecular structures. This discovery has led to the identification of a novel supramolecular synthon, which could be beneficial in crystal engineering and the design of new material structures (Yin & Li, 2006).
Green Synthesis
This compound has been successfully synthesized in a green chemistry approach using dimethyl carbonate as a reagent. This method emphasizes the importance of environmentally friendly chemical processes and the potential for this compound in sustainable chemistry practices (Fan et al., 2008).
Chemosensor Development
Research involving this compound has led to the development of a simple chemosensor for the selective detection of Zn2+ and Cu2+ ions. This chemosensor exhibits off–on fluorescent behavior and colorimetric changes, demonstrating the compound's utility in analytical chemistry and environmental monitoring (Yang et al., 2018).
Safety and Hazards
“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is classified as a dangerous substance. It has hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
methyl 1,2-dimethylpyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(8(10)11-3)4-5-9(6)2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNPMIKAVNTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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